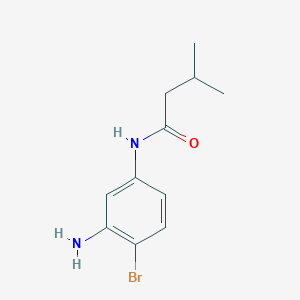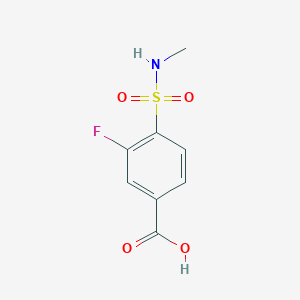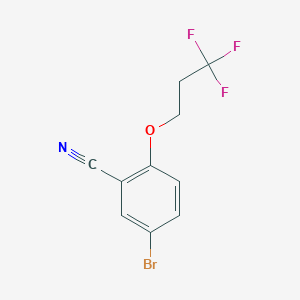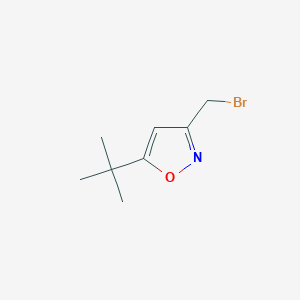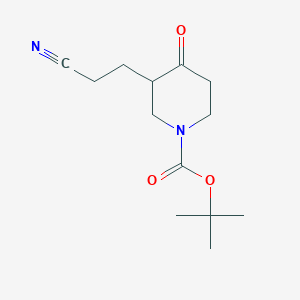
tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are used across various industries to prevent oxidative damage and extend product shelf life. Recent studies have highlighted the environmental occurrence, human exposure, and potential toxicity of SPAs. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues. Concerns have been raised about their potential hepatic toxicity, endocrine disrupting effects, and carcinogenicity, prompting calls for further research into safer alternatives (Liu & Mabury, 2020).
Three-phase Partitioning in Bioseparation Processes
Three-phase partitioning (TPP) is an emerging nonchromatographic bioseparation technology gaining attention for its efficiency in separating bioactive molecules from natural sources. This technology, involving tert-butanol among other solvents, is applicable in the food, cosmetics, and medicine industries for the separation and purification of proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds. The review emphasizes the need for further exploration of TPP technology to enhance the production and separation of bioactive molecules (Yan et al., 2018).
Bioactive Potential of Neo Acids and Neo Alkanes
A comprehensive review of naturally occurring and synthesized neo fatty acids, neo alkanes, and their analogs and derivatives, including those containing tertiary butyl groups, reveals their significant bioactive potential. These compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. The review also considers the applications of some synthetic bioactive compounds containing a tertiary butyl group(s) in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Decomposition of Methyl Tert-Butyl Ether (MTBE)
Research into the decomposition of MTBE, a widely used gasoline additive, by adding hydrogen in a cold plasma reactor sheds light on the potential for applying radio frequency (RF) plasma reactors for the environmental remediation of MTBE. This study highlights the feasibility of using RF plasma technology for decomposing and converting MTBE into less harmful substances, demonstrating an alternative method for the environmental management of MTBE pollution (Hsieh et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-6-11(16)10(9-15)5-4-7-14/h10H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRUOYPXTIUDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)
![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)
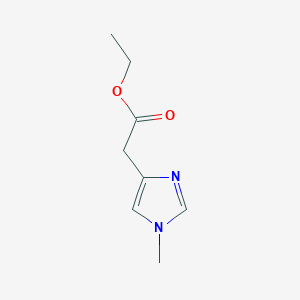
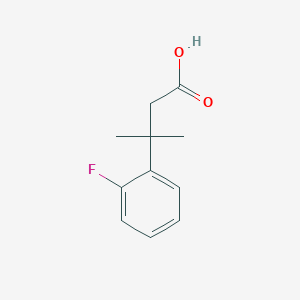
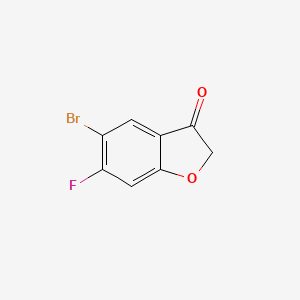

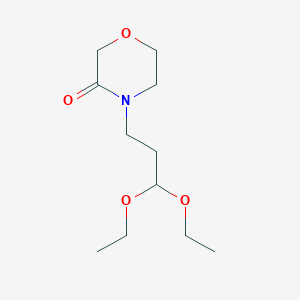
![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)
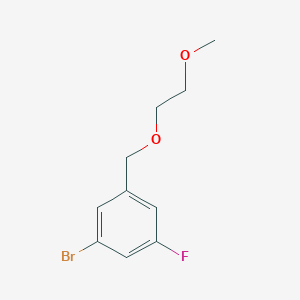
![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)
